6-Isopropyl-2-methylpyrimidin-4-amine
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Overview
Description
6-Isopropyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine involves several steps. One common method includes the condensation of o-methyl isourea salt and cyanoacetate, followed by methylation and self-cyclization . This method not only simplifies the production process but also optimizes reaction conditions, improving yield and selectivity. Industrial production methods often focus on green and feasible pathways to minimize environmental impact.
Chemical Reactions Analysis
6-Isopropyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Isopropyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to affect certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
6-Isopropyl-2-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of long-acting sulfa drugs.
2-Methylthio-4(3H)-pyrimidinone: Known for its use in various organic synthesis processes.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly valuable in proteomics research.
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJZLLRTUWMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539317 |
Source
|
Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95206-97-6 |
Source
|
Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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